molecular formula C5H14O4S B7886128 2-(Isopropylsulfonyl)ethanol hydrate CAS No. 1242339-21-4

2-(Isopropylsulfonyl)ethanol hydrate

Cat. No.: B7886128
CAS No.: 1242339-21-4
M. Wt: 170.23 g/mol
InChI Key: BCQGRXNFFDATIT-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)ethanol hydrate is a chemical compound with the molecular formula C5H12O3S.H2O. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an isopropylsulfonyl group attached to an ethanol molecule, with a hydrate form indicating the presence of water molecules in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)ethanol hydrate typically involves the reaction of isopropylsulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and crystallized to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)ethanol hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted ethanol derivatives .

Scientific Research Applications

2-(Isopropylsulfonyl)ethanol hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)ethanol hydrate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biochemical applications, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Ethylsulfonyl)ethanol: Contains an ethyl group in place of the isopropyl group.

    2-(Propylsulfonyl)ethanol: Features a propyl group instead of an isopropyl group.

Uniqueness

2-(Isopropylsulfonyl)ethanol hydrate is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-propan-2-ylsulfonylethanol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S.H2O/c1-5(2)9(7,8)4-3-6;/h5-6H,3-4H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGRXNFFDATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCO.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679283
Record name 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-21-4, 98288-49-4
Record name Ethanol, 2-[(1-methylethyl)sulfonyl]-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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